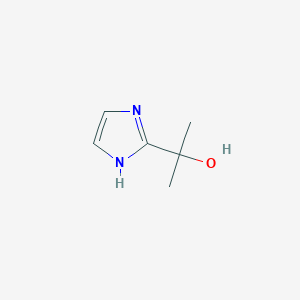

2-(1H-imidazol-2-yl)propan-2-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYJVIFSBZSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Imidazol 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inub.edue3s-conferences.org For 2-(1H-imidazol-2-yl)propan-2-ol, two primary disconnections guide the synthetic strategy.

The first key disconnection is at the C2-carbon of the imidazole (B134444) ring and the adjacent carbon of the propan-2-ol moiety. This suggests a synthetic route where a pre-formed imidazole ring is functionalized at the C2-position with a propan-2-ol group or a precursor. This approach often involves the generation of a nucleophilic or electrophilic center at the C2-position of the imidazole.

A second strategic disconnection involves breaking the bonds within the imidazole ring itself. This implies constructing the imidazole ring from acyclic precursors that already contain the propan-2-ol side chain or a synthon for it. This approach allows for the formation of the heterocyclic core as a late-stage step in the synthesis.

These two primary retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Classical Synthetic Routes to this compound

Classical synthetic methods have long been employed for the synthesis of imidazole derivatives. These routes often involve well-established reactions such as alkylation and carbonyl additions.

Alkylation Reactions Involving Imidazole Ring Systems

Alkylation of the imidazole ring can be a complex process. While N-alkylation is a common reaction, C-alkylation, particularly at the C2-position, can be more challenging to achieve selectively. nih.govgoogle.comreddit.com The regioselectivity of alkylation is influenced by factors such as the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz In unsymmetrical imidazoles, a mixture of N-alkylated isomers is often obtained. reddit.comotago.ac.nz

Direct C2-alkylation of imidazoles is not a straightforward reaction. However, indirect methods can be employed. One such method involves the generation of an imidazolium (B1220033) ylide, which can then be trapped with an electrophile to introduce a substituent at the C2-position. acs.org Another approach is the reaction of 2-trimethylsilyl-1-alkylimidazoles with aldehydes. acs.org

Incorporation of the Propan-2-ol Moiety via Carbonyl Addition Reactions

A more direct and widely used approach for introducing the propan-2-ol group at the C2-position of the imidazole ring involves carbonyl addition reactions. This typically involves the reaction of a 2-lithiated imidazole derivative with acetone. The lithiation of the C2-position of an N-protected imidazole, followed by quenching with acetone, provides the desired tertiary alcohol. nih.gov

Alternatively, a Grignard reaction can be employed. organic-chemistry.orguni-muenchen.deresearchgate.netchemicalforums.comwikipedia.org The reaction of a Grignard reagent derived from a 2-haloimidazole with acetone, or the reaction of an imidazol-2-yl Grignard reagent with acetone, can lead to the formation of this compound. The success of this reaction can be dependent on the stability of the Grignard reagent and the reaction conditions.

| Reaction Type | Imidazole Precursor | Carbonyl Compound | Key Reagents |

| Lithiation | N-protected imidazole | Acetone | n-Butyllithium |

| Grignard Reaction | 2-Haloimidazole | Acetone | Magnesium |

| Grignard Reaction | Imidazole | Acetone | Imidazol-2-ylmagnesium halide |

Multi-step Reaction Sequences for Imidazole and Alcohol Functional Group Formation

In some synthetic strategies, the imidazole ring and the alcohol functionality are constructed in a multi-step sequence. This can involve the initial synthesis of a substituted imidazole, followed by modification of a side chain to form the propan-2-ol group. For instance, one could start with the synthesis of 2-acetylimidazole. Subsequent reaction of this ketone with a methyl Grignard reagent (CH₃MgBr) would yield the target molecule, this compound.

Another multi-step approach involves building the imidazole ring from precursors that already contain the necessary carbon skeleton. For example, a reaction sequence could start from a compound containing the 2-hydroxy-2-methylpropyl group, which is then elaborated to form the imidazole ring through cyclization reactions. rsc.org

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry focuses on the development of more efficient and environmentally friendly methods. This includes the use of catalytic approaches to minimize waste and improve reaction efficiency.

Catalytic Approaches in Synthesis (e.g., organocatalysis, metal-mediated methods)

Catalytic methods offer significant advantages in the synthesis of complex molecules like this compound. Both organocatalysis and metal-mediated catalysis have been explored for the functionalization of imidazoles. acs.orgtandfonline.comnih.govcapes.gov.brtandfonline.com

Organocatalysis has emerged as a powerful tool for the synthesis of substituted imidazoles. acs.orgtandfonline.comnih.govcapes.gov.brtandfonline.com For instance, thiazolium-catalyzed reactions can be used to generate α-ketoamides, which can then be cyclized to form highly functionalized imidazoles in a one-pot synthesis. acs.orgnih.govcapes.gov.br While not directly applied to the synthesis of this compound in the reviewed literature, this methodology could potentially be adapted.

Metal-mediated methods , particularly those involving transition metals like palladium and nickel, have been extensively used for the C-H functionalization of imidazoles. elsevierpure.comnih.govrsc.orgacs.orgnih.govresearchgate.net These methods allow for the direct coupling of imidazoles with various partners. For example, nickel-catalyzed C-H arylation and alkenylation of imidazoles have been reported. elsevierpure.comnih.govrsc.orgresearchgate.net Such a strategy could be envisioned where a suitable coupling partner containing the propan-2-ol moiety or a precursor is used. Palladium-catalyzed isocyanide insertion reactions have also been utilized for the C-H functionalization of imidazoles at the C2-position. acs.org

| Catalytic Approach | Catalyst Type | Key Features | Potential Application |

| Organocatalysis | Thiazolium salts | One-pot synthesis of functionalized imidazoles. acs.orgnih.govcapes.gov.br | Synthesis of an imidazole precursor with a side chain that can be converted to the propan-2-ol group. |

| Metal-mediated | Nickel complexes | Direct C-H functionalization of the imidazole ring. elsevierpure.comnih.govrsc.orgresearchgate.net | Coupling of the imidazole core with a propan-2-ol containing fragment. |

| Metal-mediated | Palladium complexes | C-H functionalization via isocyanide insertion. acs.org | Introduction of a functional group at C2 that can be transformed into the propan-2-ol moiety. |

Chemoenzymatic Synthesis for Enantiomeric Enrichment

While specific literature on the chemoenzymatic synthesis of this compound is not abundant, the principles of this methodology can be applied for the potential enantiomeric enrichment of related chiral imidazole derivatives. Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. For instance, in the synthesis of a chiral (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, a chemical reduction using sodium borohydride (B1222165) was employed. nih.gov This highlights a common approach where a chemical reaction creates a racemic or near-racemic mixture, followed by an enzymatic resolution step to isolate the desired enantiomer.

Enzymes such as lipases, proteases, and oxidoreductases are frequently used in the kinetic resolution of racemates or in the asymmetric synthesis of chiral molecules. nih.gov For a tertiary alcohol like this compound, which is achiral, this specific subsection is not directly applicable. However, if a chiral analogue were to be synthesized, for example, by replacing one of the methyl groups with a different substituent, chemoenzymatic methods would be highly relevant for obtaining enantiomerically pure forms. For example, biocatalytic asymmetric reductive amination using imine reductases or deracemization using monoamine oxidases are powerful tools for generating enantioenriched amines that can be precursors to chiral imidazoles. nih.gov

Green Chemistry Principles and Methodologies in Production

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact. ijprt.org For the production of this compound, several green chemistry strategies can be employed. These methodologies focus on the use of environmentally benign solvents, catalysts, and energy sources. mdpi.com

Key Green Chemistry Approaches:

Use of Green Solvents: Traditional organic syntheses often utilize volatile and toxic organic solvents. Green alternatives include water, supercritical fluids, and ionic liquids. mdpi.com For the synthesis of imidazole derivatives, water has been used as a solvent in some reactions, which significantly reduces the environmental footprint. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. ijprt.orgnih.gov The synthesis of various imidazole-containing compounds has been successfully achieved using microwave-assisted organic synthesis (MAOS). nih.gov

Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For imidazole synthesis, various catalysts have been explored, including zeolites and nanoparticle-based catalysts. ijprt.org For instance, an acidic Zeolite has been shown to be an efficient and reusable catalyst in certain reactions for synthesizing related structures. ijprt.org

One-Pot Syntheses: Designing a synthesis where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. sciencescholar.us One-pot multicomponent reactions are a powerful tool in green chemistry for the synthesis of complex heterocyclic compounds like imidazoles. sciencescholar.us

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances that possess little or no toxicity. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents instead of volatile organic compounds. mdpi.com |

| Design for Energy Efficiency | Utilizing microwave irradiation or carrying out reactions at ambient temperature to reduce energy consumption. ijprt.orgnih.gov |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing reusable and highly selective catalysts such as zeolites or enzymes. nih.govijprt.org |

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound are crucial steps to obtain a compound of high purity, which is essential for research applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common Purification Techniques:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com For imidazole derivatives, crystallization from a suitable solvent system is a common and effective method of purification. google.com The selection of an appropriate solvent is critical for successful crystallization.

Column Chromatography: This technique is used to separate the desired compound from a mixture based on the differential adsorption of the components onto a stationary phase. mdpi.com For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, can be used as the mobile phase. mdpi.comacs.org

Selective Precipitation: In cases where the product is a mixture of isomers or contains impurities with different acid-base properties, selective precipitation can be an effective purification method. google.com For instance, by treating a mixture of imidazole regioisomers with a strong acid, the desired isomer can be selectively precipitated as a salt. google.com

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. mdpi.comsigmaaldrich.com A purity of 97% or higher is typically required for research-grade material. sigmaaldrich.com

The following table outlines the common purification techniques and their applicability to this compound.

| Purification Technique | Description | Applicability to this compound |

| Crystallization | A process of solid formation where atoms or molecules are highly organized into a crystal structure. | Highly applicable as the compound is a solid at room temperature. google.comsigmaaldrich.com |

| Column Chromatography | A method used to purify individual chemical compounds from mixtures of compounds. | Applicable for removing impurities with different polarities. mdpi.comacs.org |

| Selective Precipitation | A technique to separate components from a solution by forming a solid precipitate. | Potentially useful for separating regioisomers if the synthesis yields them. google.com |

| Distillation | The process of separating the components of a liquid mixture by using selective boiling and condensation. | Not applicable as the compound is a solid with a relatively high boiling point. |

| Sublimation | The transition of a substance directly from the solid to the gas state, without passing through the liquid state. | Potentially applicable if the compound has a suitable vapor pressure and is thermally stable. |

Theoretical and Computational Investigations of 2 1h Imidazol 2 Yl Propan 2 Ol

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic properties of 2-(1H-imidazol-2-yl)propan-2-ol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a larger gap indicating higher kinetic stability and lower chemical reactivity, while a smaller gap suggests the opposite. irjweb.comaimspress.com

For imidazole (B134444) derivatives, the HOMO and LUMO are often concentrated on the imidazole and aromatic moieties. nih.gov The energy difference between these frontier orbitals helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com For instance, in a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a significant charge transfer is taking place within the molecule and suggesting a high degree of stability. irjweb.com The positive and negative phases of the molecular orbitals are often represented by red and green colors, respectively. irjweb.com

These calculations are fundamental in predicting the molecule's behavior in chemical reactions and its potential for interaction with other molecules. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, dictates the molecule's electrophilic and nucleophilic sites. aimspress.com

Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

The study of the conformational analysis and energy landscapes of molecules like this compound is crucial for understanding their flexibility and the various shapes they can adopt. rsc.org Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational possibilities and mapping the potential energy surface. rsc.org This landscape provides a framework for predicting molecular properties and understanding global thermodynamics and kinetics. rsc.org

The energy landscape of a molecule reveals its different stable conformations (local minima) and the energy barriers between them (transition states). For complex molecules, especially in biological systems, the landscape can have multiple "funnels," each leading to a different stable structure. rsc.org The relative energies of these conformations determine their populations at a given temperature.

For supramolecular systems, the energy landscape can define the formation of different assembled structures, which may be either thermodynamically favored or kinetically trapped metastable states. escholarship.org The interactions between molecules, such as hydrogen bonding, play a significant role in shaping this landscape. escholarship.org For example, in peptide amphiphiles, electrostatic repulsion and hydrogen bonding can lead to the formation of either long, bundled fibers (thermodynamically favored) or short, monodisperse fibers (metastable). escholarship.org

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Bonding Characteristics

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and bonding characteristics of molecules like this compound. nih.govnih.gov Global reactivity parameters such as electronegativity, hardness, and softness can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). irjweb.com These descriptors provide a quantitative measure of a molecule's stability and reactivity. nih.gov A molecule with a large energy gap between the HOMO and LUMO is considered "hard," indicating higher stability and lower reactivity. irjweb.comnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand bonding interactions within a molecule. researchgate.net NBO analysis can elucidate electron delocalization and the strength of interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. researchgate.net For example, in a benzimidazole (B57391) derivative, a significant interaction was observed between the lone pair of a nitrogen atom and an antibonding orbital, indicating a high degree of conjugation. researchgate.net

DFT calculations can also predict the optimized molecular geometry, including bond lengths and angles. mdpi.com For instance, in a related benzimidazole derivative, the calculated C-N bond lengths ranged from 1.304 Å to 1.460 Å, which were in good agreement with experimental values. mdpi.com

Computational Predictions of Advanced Spectroscopic Signatures (e.g., vibrational modes, electronic transitions)

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are crucial for identifying and characterizing the compound. mdpi.com

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com The calculated vibrational frequencies correspond to specific motions of the atoms, such as stretching and bending of bonds. mdpi.com By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. mdpi.com For example, in a related benzimidazole derivative, the broad O-H stretching vibration was predicted to be between 3600 and 3400 cm⁻¹. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. mdpi.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. mdpi.com The solvent environment can influence these transitions, and computational models can account for such effects. mdpi.com For an anticonvulsant agent containing an imidazole group, TD-DFT calculations predicted an intense electronic transition around 280 nm. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data helps in the structural elucidation of the molecule. mdpi.com

Modeling of Intermolecular Interactions and Supramolecular Assemblies

Computational modeling is an increasingly vital tool for understanding and predicting the formation of supramolecular assemblies from molecules like this compound. nih.gov These assemblies are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netmdpi.com

The modeling of these interactions is challenging due to the large number of atoms and the complexity of the potential energy surface. nih.gov Specialized software and methods have been developed to address these challenges. For instance, symmetry-adapted perturbation theory based on density functional theory (SAPT(DFT)) can accurately calculate intermolecular interaction energies for organic molecules. researchgate.net

Molecular dynamics simulations and other modeling techniques can be used to explore how individual molecules self-assemble into larger structures. nih.gov These models can help predict the final architecture of the supramolecular material, which can range from discrete clusters to extended networks like polymers and frameworks. nih.gov The understanding of these interactions is crucial as the properties of the resulting material are often determined by its supramolecular structure. nih.gov For example, hydrogen bonding and C-H···π interactions are known to stabilize the crystal packing of imidazole derivatives.

Reactivity and Reaction Mechanisms Involving 2 1h Imidazol 2 Yl Propan 2 Ol

Acid-Base Equilibria and Protonation States of the Imidazole (B134444) Moiety

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen atom at position 3 (N3) possesses a lone pair of electrons and is the primary basic site. Protonation at this nitrogen results in the formation of a symmetric imidazolium (B1220033) cation. wikipedia.org The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine. wikipedia.org

Conversely, the nitrogen atom at position 1 (N1) bears a proton that can be abstracted, demonstrating the acidic character of the imidazole ring. The pKa for this deprotonation is around 14.5, making it significantly less acidic than carboxylic acids and phenols, but slightly more acidic than simple alcohols. wikipedia.org Deprotonation yields a symmetrical imidazolide (B1226674) anion. wikipedia.org The specific pKa values for 2-(1H-imidazol-2-yl)propan-2-ol are influenced by the electron-donating propan-2-ol substituent, which can slightly alter the electron density within the imidazole ring.

The protonation state of the imidazole moiety can significantly influence the molecule's properties and its interactions in biological systems or as a ligand in coordination chemistry. researchgate.net

Tautomerism of the Imidazole Ring and its Influence on Reactivity

The imidazole ring exhibits tautomerism due to the migration of the proton between the two nitrogen atoms. This results in two equivalent tautomeric forms for the unsubstituted imidazole. nih.gov For this compound, the tautomerism involves the N1-H and N3-H forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents.

This tautomeric equilibrium is crucial as it affects the molecule's reactivity. For instance, the availability of the lone pair on the N3 nitrogen for electrophilic attack is dependent on the position of the tautomeric equilibrium. nih.gov Studies on similar imidazole-containing compounds have shown that tautomeric exchange can be observed and plays a role in their chemical behavior. mdpi.com

Electrophilic and Nucleophilic Reactions at the Imidazole Core

The imidazole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. slideshare.net The nitrogen at the 3-position is generally the most reactive site for electrophiles due to the availability of its lone pair of electrons. nih.gov Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation, although the specific conditions for this compound would need to be determined experimentally.

The imidazole ring can also participate in nucleophilic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or when it is part of an imidazolium cation. researchgate.netsemanticscholar.org The carbon atoms of the imidazole ring, especially C2, C4, and C5, can be sites for nucleophilic attack.

Reactions Involving the Hydroxyl Group of the Propan-2-ol Side Chain (e.g., oxidation, substitution, etherification, esterification)

The tertiary hydroxyl group of the propan-2-ol side chain is a key site for various chemical transformations.

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidation can lead to the cleavage of carbon-carbon bonds.

Substitution: The hydroxyl group can be substituted by various nucleophiles after protonation or conversion to a better leaving group (e.g., a tosylate). This would lead to the formation of new C-X bonds, where X is the nucleophile.

Etherification: Reaction of the alcohol with an alkyl halide or sulfate (B86663) in the presence of a base would yield an ether.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) in the presence of an acid catalyst produces an ester. chemguide.co.ukresearchgate.net This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. chemguide.co.uk

Mechanistic Elucidation of Novel Chemical Transformations Utilizing this compound as a Synthon

The bifunctional nature of this compound makes it a valuable synthon, or building block, in organic synthesis. The imidazole moiety can act as a nucleophile, a base, or a ligand, while the hydroxyl group provides a handle for further functionalization. nih.gov

For instance, the imidazole nitrogen can be alkylated or acylated, and the resulting imidazolium salts can be used as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. The hydroxyl group can be used to attach the molecule to a solid support or to introduce other functional groups through the reactions mentioned in the previous section. The specific mechanistic pathways for novel transformations would depend on the reagents and reaction conditions employed.

Below is a table summarizing the key reactive sites and potential reactions of this compound.

| Reactive Site | Type of Reaction | Potential Products |

| Imidazole N3 | Protonation (Base) | Imidazolium salt |

| Imidazole N1-H | Deprotonation (Acid) | Imidazolide anion |

| Imidazole Ring | Electrophilic Substitution | Substituted imidazoles |

| Imidazole Ring | Nucleophilic Substitution | Substituted imidazoles |

| Hydroxyl Group | Oxidation | Ketone (with C-C cleavage) |

| Hydroxyl Group | Substitution | Alkyl halides, etc. |

| Hydroxyl Group | Etherification | Ethers |

| Hydroxyl Group | Esterification | Esters |

Applications of 2 1h Imidazol 2 Yl Propan 2 Ol in Advanced Chemical Systems Non Biological Focus

Role in Catalysis and Organocatalysis

The imidazole (B134444) ring is a well-established functional group in the realm of catalysis, participating in a wide array of transformations. The presence of both a pyridine-like nitrogen and an amine-like nitrogen within the imidazole structure allows it to function as a Brønsted acid, a Brønsted base, or a nucleophilic catalyst. Furthermore, the imidazole moiety is a prominent ligand in coordination chemistry, forming stable complexes with a variety of transition metals that exhibit significant catalytic activity. While broad research into imidazole-based catalysts is extensive, the specific catalytic applications of 2-(1H-imidazol-2-yl)propan-2-ol are a more specialized area of investigation.

Specific Catalytic Transformations Enabled by this compound and its Metal Complexes

While the broader family of imidazole-containing ligands has been extensively studied in catalysis, detailed research specifically isolating the catalytic activity of this compound is still an emerging field. However, by analogy to structurally similar imidazole derivatives, its potential in several catalytic transformations can be inferred. For instance, metal complexes of related 2-substituted imidazoles have been shown to be effective catalysts for various organic reactions.

Ruthenium(II) and Iron(II) complexes of 2-(1H-imidazol-2-yl)heteroaryl ligands have been synthesized and characterized, indicating the potential for these types of compounds to act as catalysts. researchgate.net Similarly, Zinc(II) complexes with 2-(imidazole-2-yl)phenol ligands have been explored for their fluorescent properties, and such metal complexes often exhibit catalytic activity in other contexts. researchgate.net

The catalytic utility of imidazole derivatives is further highlighted by their use in organocatalysis. Imidazole itself can catalyze reactions such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in This suggests that this compound could also function as an organocatalyst, potentially with modified activity or selectivity due to the propan-2-ol substituent.

Table 1: Potential Catalytic Applications of this compound and its Analogs

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| Ru(II) and Fe(II) complexes of 2-(1H-imidazol-2-yl)heteroaryls | Various | Alkenes, Alkynes, etc. | Functionalized organic molecules | researchgate.net |

| Imidazole (as an organocatalyst) | Multicomponent reactions | Aromatic aldehydes, malononitrile, phthalhydrazide | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

| Iridium complexes with protic pyrazole ligands (analogy) | Transfer hydrogenation | Ketones, Nitriles | Alcohols, Amines | mdpi.com |

Investigations into Reaction Kinetics and Proposed Catalytic Cycles

Detailed kinetic studies and the elucidation of catalytic cycles specifically for this compound are not extensively reported in the current literature. However, the general mechanisms for imidazole- and benzimidazole-catalyzed reactions provide a foundational understanding. For instance, in iridium-catalyzed N-allylations of imidazoles, kinetic studies have provided insight into the effects of ligand structure on catalyst stability and activity. nih.gov

The catalytic dehydration of 2-propanol over various solid acid catalysts has been studied, with reaction kinetics fitting a Langmuir-Hinshelwood-Hougen-Watson (LHHW) type mechanism. researchgate.netresearchgate.net While this reaction involves the propanol (B110389) moiety rather than the imidazole ring, it provides a framework for how the kinetics of reactions involving this compound might be approached.

Precursor for Advanced Materials Science

The structural features of this compound, namely the coordinating imidazole ring and the reactive hydroxyl group, make it an attractive candidate as a building block for advanced materials.

Incorporation into Polymeric Architectures for Functional Materials

The imidazole group is a known component in the development of functional polymers. Its ability to participate in hydrogen bonding and coordinate with metal ions can be exploited to create polymers with specific thermal, mechanical, or electronic properties. The hydroxyl group of this compound offers a convenient point for polymerization or for grafting onto existing polymer backbones. While specific examples of polymers derived directly from this compound are not prevalent, the broader use of imidazole derivatives in polymer science is well-documented.

Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs) or Supramolecular Structures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The imidazole moiety is a key component in a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). canterbury.ac.nz The nitrogen atoms of the imidazole ring act as coordinating sites, bridging metal centers to form extended, porous networks.

The design of MOFs and other supramolecular structures relies on the principles of coordination chemistry and crystal engineering. bham.ac.uknih.gov The directionality of the coordination bonds and the geometry of the organic linker dictate the final topology of the framework. While di-imidazole ligands have been investigated for the construction of ZIFs, the use of mono-imidazole ligands like this compound could lead to the formation of novel MOF architectures or discrete supramolecular assemblies. canterbury.ac.nz The propan-2-ol group could introduce additional functionality within the pores of the MOF or influence the packing of the supramolecular structure through hydrogen bonding.

Table 2: Potential Role of this compound in Advanced Materials

| Material Type | Role of this compound | Potential Properties/Applications |

| Functional Polymers | Monomer or grafting agent | Enhanced thermal stability, metal coordination sites, catalytic activity |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porosity for gas storage/separation, catalysis, sensing |

| Supramolecular Assemblies | Building block | Formation of discrete cages or extended networks, host-guest chemistry |

Derivatization and Functionalization for Specific Chemical Applications

The chemical structure of this compound allows for a variety of derivatization and functionalization reactions to tailor its properties for specific applications. The imidazole ring can undergo N-alkylation or N-arylation to modify its electronic and steric properties. The hydroxyl group of the propan-2-ol substituent can be converted to other functional groups, such as ethers or esters, or used as a handle for attachment to other molecules.

For example, the synthesis of functionalized 1H-imidazoles via the denitrogenative transformation of 5-amino-1,2,3-triazoles demonstrates a method for introducing diverse substituents onto the imidazole core. mdpi.com Such strategies could be adapted to modify this compound, leading to a library of related compounds with fine-tuned properties for applications in catalysis or materials science.

Advanced Spectroscopic Characterization Methodologies in Academic Research for 2 1h Imidazol 2 Yl Propan 2 Ol

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY, DOSY) for Complex Structure Elucidation and Conformational Dynamics

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding the spatial relationships and dynamic processes within a molecule. For 2-(1H-imidazol-2-yl)propan-2-ol, these techniques provide critical data for its complete structural characterization.

2D-NMR (COSY, HSQC): Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would reveal correlations between the non-equivalent protons on the imidazole (B134444) ring and potentially between the hydroxyl proton and the methyl protons, depending on the solvent and temperature conditions. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals for the imidazole ring and the propan-2-ol moiety. For instance, in a mixture of alcohols, COSY spectra can resolve overlapping signals and identify distinct spin systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for studying conformational dynamics and determining the through-space proximity of protons. For this compound, a NOESY experiment would show correlations between protons that are close in space, such as between the methyl protons of the propan-2-ol group and the C4-H or C5-H protons of the imidazole ring. This information is vital for defining the preferred orientation of the propan-2-ol substituent relative to the imidazole ring.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. ox.ac.uk It generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. ox.ac.uk For a pure sample of this compound, DOSY can confirm the presence of a single species. In reaction monitoring, it could be used to track the consumption of the reactant and the formation of products by observing the appearance of new signals with different diffusion coefficients. ox.ac.ukmanchester.ac.uk

Expected ¹H NMR Data Based on Analogs: Based on spectra of related compounds like propan-2-ol and various imidazoles, the following proton environments are expected. youtube.comrsc.org

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Notes |

| Imidazole N-H | > 10 | Broad singlet | Position is solvent and concentration dependent; may exchange with D₂O. |

| Imidazole C4-H, C5-H | 7 - 8 | Doublets or singlets | Chemical shifts are sensitive to substitution and solvent. |

| Propan-2-ol O-H | Variable (1-5) | Singlet (broad) | Position and visibility depend on solvent, temperature, and concentration. |

| Propan-2-ol C-H | ~4.0 | Septet (if coupled to CH₃) | This signal would be absent in the target molecule. |

| Propan-2-ol CH₃ | ~1.2 | Doublet (if coupled to C-H) | Expected to be a singlet in the target molecule due to the quaternary carbon. |

High-Resolution Mass Spectrometry for Mechanistic Studies and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This capability is indispensable for confirming the identity of this compound and for studying its behavior in chemical reactions.

In mechanistic studies, HRMS can identify transient reaction intermediates that are often too short-lived to be detected by other methods. nih.gov For example, in oxidation reactions involving this compound, HRMS could detect hydroxylated or ring-opened intermediates by analyzing the reaction mixture in real-time. nih.gov The precise mass data allows for the confident assignment of a molecular formula to each detected species.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information about the molecule. The fragmentation pattern of the molecular ion of this compound would be expected to show characteristic losses, such as the loss of a water molecule (H₂O), a methyl group (CH₃), or cleavage of the imidazole ring. These fragmentation pathways help to confirm the connectivity of the molecule. This technique has been successfully applied to identify and quantify related 2-oxo-imidazole-containing dipeptides in biological samples. mdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of information, including bond lengths, bond angles, and torsion angles.

Crucially, this technique reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected. The hydroxyl group of the propan-2-ol moiety can act as a hydrogen bond donor to the N1 or N3 nitrogen atom of the imidazole ring of a neighboring molecule. Simultaneously, the N-H of the imidazole can donate a hydrogen bond to the oxygen atom of an adjacent molecule. Studies on similar 2-(imidazol-2-yl)phenol structures have revealed extensive hydrogen-bonded networks and, in some cases, π-π stacking interactions between the aromatic imidazole rings. figshare.comfigshare.comepa.gov These interactions dictate the solid-state architecture and influence the material's physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding. chem-soc.si

Functional Group Identification: The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Alcohol O-H | Stretching | 3200-3600 (Broad) | The broadness is a hallmark of hydrogen bonding. docbrown.infolibretexts.org |

| Imidazole N-H | Stretching | 3100-3300 (Broad) | Often overlaps with O-H and C-H stretches. |

| Aromatic C-H | Stretching | ~3100 | Characteristic of the imidazole ring C-H bonds. |

| Aliphatic C-H | Stretching | 2850-3000 | From the methyl groups of the propan-2-ol moiety. docbrown.info |

| Imidazole C=N/C=C | Ring Stretching | 1400-1600 | A series of bands typical for imidazole and other aromatic rings. |

| Alcohol C-O | Stretching | 1000-1200 | Strong band in the FT-IR spectrum. docbrown.info |

Hydrogen Bonding Studies: The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. mdpi.com In a condensed phase, these bands are typically broad and shifted to lower frequencies (a red shift) compared to the gas phase, which is a direct consequence of the weakening of these bonds due to their participation in hydrogen bonding. chem-soc.simdpi.com Temperature-dependent or solvent-dependent studies using FT-IR or Raman can provide quantitative information about the strength and dynamics of these crucial interactions. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. These techniques investigate the transitions of electrons between different energy levels upon absorption or emission of light.

UV-Vis Absorption: The imidazole ring is a chromophore, the part of a molecule responsible for its color, or in this case, its UV absorption. tanta.edu.eg The UV-Vis spectrum of this compound is expected to show absorptions in the 200-400 nm range, corresponding to π → π* and n → π* electronic transitions within the conjugated imidazole system. uzh.chlibretexts.org The π → π* transitions are typically more intense than the n → π* transitions. youtube.com The exact position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. tanta.edu.egresearchgate.net

Fluorescence Spectroscopy: Many imidazole-containing compounds exhibit fluorescence, which is the emission of light from an electronically excited state. After absorbing a photon and reaching an excited state, the molecule can relax back to the ground state by emitting a photon of lower energy (longer wavelength). The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). Studies on related 2-(1H-imidazol-2-yl)phenols have shown that their fluorescent properties are highly dependent on substituents and the solvent environment. figshare.comresearchgate.netjlu.edu.cn For this compound, fluorescence spectroscopy could be used to characterize its excited-state properties and explore its potential as a fluorescent probe.

Future Directions and Emerging Research Avenues for 2 1h Imidazol 2 Yl Propan 2 Ol

Development of Novel and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both efficient and atom-economical. For 2-(1H-imidazol-2-yl)propan-2-ol, future research should focus on moving beyond classical, multi-step syntheses towards more streamlined and environmentally benign methodologies.

A promising avenue lies in the adaptation of multi-component reactions (MCRs), which are renowned for their high atom economy, procedural simplicity, and ability to generate molecular complexity in a single step. The Radziszewski reaction, a classic MCR for imidazole (B134444) synthesis, could be modernized for this purpose. mdpi.com This reaction traditionally involves a dicarbonyl compound, an aldehyde, and ammonia. A forward-thinking approach would involve developing a variant that directly incorporates the tertiary alcohol functionality, potentially by using a custom-designed aldehyde or dicarbonyl precursor.

Another key area for development is the use of novel catalytic systems. Ionic liquids (ILs), for instance, have emerged as green catalysts and solvents for a variety of organic transformations, including imidazole synthesis. tandfonline.com Research into an IL-assisted one-pot synthesis of this compound could lead to significant improvements in yield, reduction in reaction times, and catalyst reusability, all hallmarks of a sustainable process. tandfonline.com

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

| Modernized Radziszewski Reaction | A one-pot, multi-component synthesis using precursors that directly install the propan-2-ol group. mdpi.com | High atom economy, operational simplicity, reduced waste. | Design and synthesis of a suitable α-hydroxy-aldehyde or dicarbonyl precursor. |

| Ionic Liquid (IL) Catalysis | Utilizing an acidic or task-specific IL to catalyze the condensation reaction. tandfonline.com | Catalyst reusability, potentially solvent-free conditions, enhanced reaction rates. | Screening and identifying the optimal IL for this specific transformation. |

| Chemoenzymatic Synthesis | Employing enzymes for key bond-forming steps to enhance selectivity and work under mild conditions. | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Identifying a suitable enzyme that accepts the necessary substrates. |

| Flow Chemistry Synthesis | Adapting a synthetic route to a continuous flow process. | Improved safety, scalability, precise control over reaction parameters, higher yields. | Optimization of reaction kinetics and residence times for the specific imidazole formation. |

Exploration of Untapped Reactivity Profiles and Selective Functionalization

The this compound molecule possesses multiple reactive sites, including the N-1 nitrogen of the imidazole ring, the C-4 and C-5 carbon atoms, and the tertiary hydroxyl group. A systematic exploration of the selective functionalization of these sites is a critical area for future research, as it would unlock access to a vast library of novel derivatives with tailored properties.

Advanced functionalization techniques, such as directed ortho-metalation (DoM) and halogen-magnesium exchange reactions, could be powerful tools. rsc.orgresearchgate.net While the imidazole ring itself does not have an "ortho" position in the traditional sense, the principles of directed metalation using the N-1 or the hydroxyl group as a directing moiety could enable regioselective C-H activation at the C-5 position. Similarly, preparing a bromo-substituted precursor would allow for selective functionalization via Br/Mg-exchange, followed by trapping with various electrophiles. researchgate.net

The tertiary alcohol provides another handle for derivatization. Esterification or etherification could be used to append new functional groups, thereby modulating the molecule's solubility, steric profile, and coordinating ability. This approach is valuable for creating analogues with improved features for specific applications, such as materials science or medicinal chemistry. researchgate.net

| Reactive Site | Potential Reaction Type | Example Reagents/Conditions | Outcome/Application |

| N-1 Position | N-Alkylation, N-Arylation | Alkyl halides with a base (e.g., NaH), Buchwald-Hartwig coupling. researchgate.net | Modifying steric/electronic properties, synthesis of ionic liquids. |

| C-4/C-5 Positions | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a handle for further cross-coupling reactions. |

| C-5 Position | Directed Metalation / C-H Activation | Strong bases (e.g., TMP-bases) followed by an electrophile. rsc.orgresearchgate.net | Regioselective introduction of various functional groups. |

| Hydroxyl Group | Esterification / Etherification | Acyl chlorides, alkyl halides (Williamson ether synthesis). | Enhanced lipophilicity, attachment of reporter groups or polymerizable units. |

Integration into Hybrid Material Systems and Nanoscience Applications

The structural motifs within this compound make it an attractive building block, or "tecton," for the construction of advanced materials. The imidazole moiety is an excellent N-donor ligand for coordinating with metal ions, while the hydroxyl group can participate in hydrogen bonding or act as an additional coordination site.

A significant emerging avenue is the use of this compound as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. By coordinating with various metal centers, it could form porous, crystalline materials with potential applications in gas storage, catalysis, and chemical sensing. The tertiary alcohol group could project into the pores of the MOF, offering a site for post-synthetic modification to fine-tune the pore environment.

Furthermore, drawing inspiration from structurally related 2-(1H-imidazol-2-yl)phenol systems, which form fluorescent zinc complexes, this compound could be developed into a component of novel fluorescent sensors. researchgate.net Coordination with specific metal ions could lead to a "turn-on" or "turn-off" fluorescent response, enabling the sensitive and selective detection of analytes. Its integration into nanoscience could involve grafting it onto the surface of nanoparticles to impart specific recognition properties or to create hybrid materials with unique photophysical characteristics.

| Application Area | Role of this compound | Key Material Properties | Potential Function |

| Metal-Organic Frameworks (MOFs) | Organic Ligand / Linker | Coordination with metal ions, defined geometry. | Gas storage, heterogeneous catalysis, chemical separation. |

| Fluorescent Sensors | Chelating Ligand | Formation of emissive metal complexes. researchgate.net | Selective detection of metal ions (e.g., Zn²⁺, Cd²⁺). |

| Functional Polymers | Monomer Precursor | Derivatization with a polymerizable group (e.g., acrylate). | Creation of polymers with metal-coordinating or pH-responsive side chains. |

| Surface Modification | Surface-grafting agent | Covalent or non-covalent attachment to surfaces. | Functionalization of nanoparticles, imparting specific binding properties. |

Advanced Computational Modeling for Predictive Chemical Properties and Reaction Outcomes

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, advanced computational modeling is a crucial research avenue to fully map its chemical properties and predict its reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate its structural and electronic properties in great detail. researchgate.net This includes optimizing its molecular geometry, predicting its vibrational spectra (IR and Raman), and calculating its NMR chemical shifts. researchgate.netresearchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity and electronic transition properties, which is particularly relevant for its potential applications in optoelectronics. researchgate.netplos.org Mapping the molecular electrostatic potential (MEP) surface can identify the most likely sites for electrophilic and nucleophilic attack, guiding strategies for selective functionalization.

Beyond single-molecule properties, machine learning (ML) models are emerging as a transformative tool for predicting reaction outcomes. nih.gov By training ML algorithms on large datasets of known chemical reactions, it is possible to predict the major product of a reaction, even with incomplete information about the conditions. nih.govnih.gov Applying such models to the synthesis and functionalization of this compound could accelerate the discovery of optimal reaction pathways and conditions. nih.gov

| Computational Method | Predicted Property / Outcome | Significance for Research |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts. researchgate.net | Corroboration of experimental data, structural elucidation of new derivatives. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited state properties. plos.org | Understanding photophysical properties for sensor and materials applications. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distributions. researchgate.net | Predicting reactivity, kinetic stability, and electronic transition behavior. |

| Machine Learning (ML) Models | Prediction of major reaction products, reaction yields. nih.govnih.gov | Accelerating the discovery of efficient synthetic and functionalization routes. |

Potential for Stereoselective Synthesis and Chiral Applications

The parent molecule, this compound, is achiral because the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. However, this simple scaffold holds significant potential for future research in stereoselective synthesis and chiral applications through targeted structural modification.

Future work could focus on the synthesis of chiral analogues where one of the methyl groups is replaced by a different substituent (e.g., an ethyl or phenyl group), thus creating a stereocenter. The development of stereoselective synthetic routes to such analogues would be a key challenge. Methods could include the asymmetric addition of organometallic reagents to an appropriate imidazolyl ketone precursor or the enzymatic resolution of a racemic mixture. The latter approach has been successfully used for structurally related chiral azole-containing alcohols. beilstein-journals.org

Once synthesized, these new chiral imidazole alcohols could serve as valuable chiral ligands in asymmetric catalysis. The combination of a stereocenter close to the coordinating imidazole nitrogen could enable high enantioselectivity in a variety of metal-catalyzed reactions. Furthermore, given that the biological activity of many imidazole-containing compounds is highly dependent on stereochemistry, these chiral derivatives could be explored as new therapeutic agents or biological probes. nih.gov The development of chiral ionic liquids from enantiomerically pure precursors is another exciting possibility, leveraging established methods to create novel materials for chiral recognition or asymmetric synthesis. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-2-yl)propan-2-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

- Imidazole core formation : Condensation of 1,2-diaminoethane derivatives with carbonyl-containing precursors under acidic or thermal conditions.

- Substitution reactions : Introduction of the propan-2-ol group via nucleophilic substitution or alkylation, often using potassium carbonate or sodium hydride as a base .

Optimization strategies : - Use of microwave-assisted synthesis to reduce reaction time.

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.

- Monitoring by TLC or HPLC to isolate intermediates and minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the imidazole ring protons (δ 7.0–7.5 ppm) and hydroxyl group (δ 1.5–2.0 ppm).

- X-ray crystallography : Programs like SHELXL or OLEX2 refine crystal structures, with hydrogen-bonding networks analyzed via Mercury CSD .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 153.1) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives against targets like V600E-BRAF?

- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to kinase domains. Focus on interactions between the imidazole ring and catalytic lysine (e.g., K483 in BRAF).

- ADMET predictions : Tools like SwissADME assess bioavailability, with attention to LogP (<3) and topological polar surface area (>60 Ų) for blood-brain barrier penetration .

- Example : Derivatives with pyridine substituents showed improved binding affinity (ΔG = −9.2 kcal/mol) in silico .

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole-propanol derivatives?

- Comparative assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare substituent effects; e.g., propan-2-ol groups enhance solubility but reduce membrane permeability versus methyl esters .

- Validation : Replicate studies using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What strategies enable the design of co-crystals or metal complexes using this compound for catalytic applications?

- Ligand design : The imidazole nitrogen can coordinate to metals (e.g., Ni, Cu). Co-crystallize with dicarboxylic acids to stabilize 3D frameworks.

- Example : A Ni(II) co-crystal exhibited a distorted octahedral geometry, with bond lengths of 2.05 Å (Ni–N) and 1.89 Å (Ni–O) .

- Characterization : Powder XRD and TGA to assess thermal stability (>200°C for catalytic applications) .

Methodological Challenges

Q. How can researchers improve the stability of this compound in aqueous solutions during biological assays?

- pH control : Buffer solutions (pH 6.5–7.5) to prevent hydroxyl group deprotonation.

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO (<1% v/v) to avoid hydrolysis .

- Stability studies : Monitor degradation via LC-MS over 24–72 hours under physiological conditions .

Q. What experimental approaches are critical for elucidating hydrogen-bonding networks in this compound crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.